Christine Mara,
Enda Dempsey,
Angus Bell,
James W Barlow
PMID: 21889338
DOI:
10.1016/j.bmcl.2011.07.088
Abstract
A series of phosphoramidate and phosphorothioamidate compounds based on the lead antitubulin herbicidal agents amiprophos methyl (APM) and butamifos were synthesised and evaluated for antimalarial activity. Of these compounds, phosphorothioamidates were more active than their oxo congeners and the nature of both aryl and amido substituents influenced the desired activity. The most active compound was 46, O-ethyl-O-(2-methyl-4-nitrophenyl)-N-cyclopentyl phosphorothioamidate, which was more effective than the lead compound.
A Temel,
N Gozukirmizi
PMID: 26841493
DOI:
Abstract
Metaphase-arresting agents amiprophos-methyl (APM), colchicine (COL) and cell cycle-synchronization (CCS) with APM and hydroxyurea (HU) were tested for growth, metaphase index and cytogenetic abnomalities in barley (Hordeum vulgare cv. Bornova-92). Seeds were germinated for 2 days and then seedlings were treated with 8 μM (2.4 mg/l) APM for 2 h or 1.25 mM (0.5 g/l) COL or synchronized (CCS) with 1.25 mM (95 mg/l) hydroxyurea for 18 h and with 4 μM (1.2 mg/l) APM for 2 h. APM and CCS caused metaphase indices 12.57 and 38.82% respectively. COL also arrested metaphase (14.10%) but also resulted in nuclear aberrations (11.15%). After removal of APM and CCS, cells were released to grow and divide. However, COL caused irreversible effects on cell division and growth and meanwhile was shown to be effective for micronucleus formation.
Fan Jiang,
Zhen Ying Wang,
Yong Kang Peng
PMID: 19137820
DOI:
Abstract
Shan Yang,
Kai Zeng,
Ling Luo,
Wang Qian,
Zhiqiang Wang,
Jaroslav Doležel,
Muqing Zhang,
Xiangxiong Gao,
Zuhu Deng
PMID: 32193460
DOI:
10.1038/s41598-020-62086-9
Abstract
Modern sugarcane is an unusually complex heteroploid crop, and its genome comprises two or three subgenomes. To reduce the complexity of sugarcane genome research, the ploidy level and number of chromosomes can be reduced using flow chromosome sorting. However, a cell cycle synchronization (CCS) protocol for Saccharum spp. is needed that maximizes the accumulation of metaphase chromosomes. For flow cytometry analysis in this study, we optimized the lysis buffer, hydroxyurea(HU) concentration, HU treatment time and recovery time for sugarcane. We determined the mitotic index by microscopic observation and calculation. We found that WPB buffer was superior to other buffers for preparation of sugarcane nuclei suspensions. The optimal HU treatment was 2 mM for 18 h at 25 °C, 28 °C and 30 °C. Higher recovery treatment temperatures were associated with shorter recovery times (3.5 h, 2.5 h and 1.5 h at 25 °C, 28 °C and 30 °C, respectively). The optimal conditions for treatment with the inhibitor of microtubule polymerization, amiprophos-methyl (APM), were 2.5 μM for 3 h at 25 °C, 28 °C and 30 °C. Meanwhile, preliminary screening of CCS protocols for Badila were used for some main species of genus Saccharum at 25 °C, 28 °C and 30 °C, which showed that the average mitotic index decreased from 25 °C to 30 °C. The optimal sugarcane CCS protocol that yielded a mitotic index of >50% in sugarcane root tips was: 2 mM HU for 18 h, 0.1 X Hoagland's Solution without HU for 3.5 h, and 2.5 μM APM for 3.0 h at 25 °C. The CCS protocol defined in this study should accelerate the development of genomic research and cytobiology research in sugarcane.
K R Häntzschel,
G Weber
PMID: 20127377
DOI:
10.1007/s00709-009-0103-2
Abstract
Mitosis in plants can be blocked by colchicine which has the capacity to bind microtubule subunits. In maize (Zea mays L.) breeding, it is frequently being used for doubling chromosome numbers of haploids for producing homozygous doubled haploids. However, colchicine is highly toxic for mammals and impacts negatively on the environment. Therefore, it was interesting to find substitutes like chemical compounds and/or physical methods which would be capable of doubling chromosome numbers in maize. For this purpose, a screening system was set up using root tips of maize. Herbicides like amiprophos methyl, oryzalin, and pronamide were identified to be effective in doubling chromosome sets of maize. Additionally, the toxicity of these compounds was lower than that of colchicine and treated seedlings recovered and grew. Therefore, they could be applied in reduced concentrations showing results comparable to colchicine.
Qinghua Zhang,
Jihong Liu,
Xiuxin Deng
PMID: 17032620
DOI:
10.1016/j.jplph.2005.09.003
Abstract
The effect of hydroxyurea (HU) and amiprophos-methyl (APM) on the synchronization of suspension cultures of Satsuma mandarin (Citrus unshiu) and micronucleation of the suspension cells sequentially treated with both, HU and APM, were investigated. When suspension cultures in early-log phase were treated with 4 or 10mM HU for 24h, the number of cells in the S-phase and the mitotic index (MI) increased significantly. Exposure of the early-log phase suspension culture to 32microM APM led to a marked increase in the MI 12 and 24h after treatment, while higher as well as lower concentrations (16, 24 and 48microM) had no effect. Suspension cultures subjected to sequential treatment, e.g. pretreatment with 10mM HU for 24h followed by treatment with 32microM APM for 24h, also showed a considerably increased MI. Furthermore, 61.5% of the protoplasts isolated from the sequentially treated suspension cells were micronucleated, whereas only 3.6% of the control protoplasts, isolated from untreated cells, showed micronucleation. Ultra-centrifugation of the micronucleated protoplasts generated microprotoplasts of different sizes, most of them below 5microM in diameter, with 1 or few chromosomes. The potential application of microprotoplasts in citrus genetic improvement is discussed.
Brian J Fennell,
Julie Ann Naughton,
Enda Dempsey,
Angus Bell
PMID: 16406111
DOI:
10.1016/j.molbiopara.2005.08.020
Abstract
Microtubules play important roles in cell division, motility and structural integrity of malarial parasites. Some microtubule inhibitors disrupt parasite development at very low concentrations, but most of them also kill mammalian cells. However, the dinitroaniline family of herbicides, which bind specifically to plant tubulin, have inhibitory activity on plant cells but are relatively non-toxic to human cells. Certain dinitroanilines are also inhibitory to various protozoal parasites including Plasmodium. Here we demonstrate that the dinitroanilines trifluralin and oryzalin inhibited progression of erythrocytic Plasmodium falciparum through schizogony, blocked mitotic division, and caused accumulation of abnormal microtubular structures. Moreover, radiolabelled trifluralin interacted with purified, recombinant parasite tubulins but to a much lesser extent with bovine tubulins. The phosphorothioamidate herbicide amiprophos-methyl, which has the same herbicidal mechanism as dinitroanilines, also had antimalarial activity and a similar action on schizogony. These data suggest that P. falciparum tubulin contains a dinitroaniline/phosphorothioamidate-binding site that is not conserved in humans and might be a target for new antimalarial drugs.
Ernest Y Kwok,
Maureen R Hanson
PMID: 12834398
DOI:
10.1046/j.1365-313x.2003.01777.x
Abstract
Plastid stromules are stroma-filled tubular extensions of the plastid envelope membrane. These structures, which have been observed in a number of species, allow transfer of proteins between interconnected plastids. The dramatic shape of stromules and their dynamic movement within the cell provide an opportunity to study the control of morphology and motion of plastids. Using inhibitors of actin and tubulin, we found that both microfilaments and microtubules affect the shape and motility of non-green plastids. Actin and tubulin control plastid and stromule structure by independent mechanisms, while plastid movement is promoted by microfilaments but inhibited by microtubules. The presence or absence of stromules does not affect the motility of plastids. Photobleaching experiments indicate that actin and tubulin are not necessary for the bulk of green fluorescent protein (GFP) movement between plastids via stromules.
Daniël Van Damme,
Kris Van Poucke,
Emmanuel Boutant,
Christophe Ritzenthaler,
Dirk Inzé,
Danny Geelen
PMID: 15557096
DOI:
10.1104/pp.104.051623
Abstract
Plant cells produce different microtubule arrays that are essential for cell division and morphogenesis without equivalent in other eukaryotes. Microtubule-associated proteins influence the behavior of microtubules that is presumed to culminate into transitions from one array to another. We analyzed the microtubule-binding properties of three Arabidopsis (Arabidopsis thaliana) members, AtMAP65-1, AtMAP65-4, and AtMAP65-5, in live cells using laser scanning confocal microscopy. Depending on the overall organization of the cortical array, AtMAP65-1-GFP (green fluorescent protein) and AtMAP65-5-GFP associated with a subset of microtubules. In cells containing both coaligned and oblique microtubules, AtMAP65-1-GFP and AtMAP65-5-GFP tended to be associated with the coaligned microtubules. Cortical microtubules labeled with AtMAP65-1-GFP and AtMAP65-5-GFP appeared as thick bundles and showed more resistance to microtubule-destabilizing drugs. The polymerization rates of AtMAP65-1-GFP and AtMAP65-5-GFP microtubules were similar to those of tubulin-GFP marked microtubules but were different from AtEB1a-GFP, a microtubule plus-end-binding EB1-like protein that stimulated polymerization. By contrast, depolymerization rates of AtMAP65-1-GFP- and AtMAP65-5-GFP-labeled microtubules were reduced. AtMAP65-1-GFP associated with polymerizing microtubules within a bundle, and with fixed microtubule termini, suggesting that AtMAP65-1's function is to bundle and stabilize adjacent microtubules of the cortex. Polymerization within a bundle took place in either direction so that bundling occurred between parallel or antiparallel aligned microtubules. AtMAP65-4-GFP did not label cortical microtubules or the preprophase band, despite continuous expression driven by the 35S promoter, and its subcellular localization was restricted to microtubules that rearranged to form a spindle and the polar sides of the spindle proper. The expression of AtMAP65-4 peaked at mitosis, in agreement with a function related to spindle formation, whereas AtMAP65-1 and AtMAP65-5 were expressed throughout the cell cycle.
Harjinder Singh Sardar,
Jie Yang,
Allan M Showalter
PMID: 17056757
DOI:
10.1104/pp.106.088716
Abstract
Arabinogalactan proteins (AGPs), a superfamily of plant hydroxyproline-rich glycoproteins, are present at cell surfaces. Although precise functions of AGPs remain elusive, they are widely implicated in plant growth and development. A well-characterized classical tomato (Lycopersicon esculentum) AGP containing a glycosylphosphatidylinositol plasma membrane anchor sequence was used here to elucidate functional roles of AGPs. Transgenic tobacco (Nicotiana tabacum) Bright Yellow-2 (BY-2) cells stably expressing green fluorescent protein (GFP)-LeAGP-1 were plasmolysed and used to localize LeAGP-1 on the plasma membrane and in Hechtian strands. Cytoskeleton disruptors and beta-Yariv reagent (which binds and perturbs AGPs) were used to examine the role of LeAGP-1 as a candidate linker protein between the plasma membrane and cytoskeleton. This study used a two-pronged approach. First, BY-2 cells, either wild type or expressing GFP-microtubule (MT)-binding domain, were treated with beta-Yariv reagent, and effects on MTs and F-actin were observed. Second, BY-2 cells expressing GFP-LeAGP-1 were treated with amiprophosmethyl and cytochalasin-D to disrupt MTs and F-actin, and effects on LeAGP-1 localization were observed. beta-Yariv treatment resulted in terminal cell bulging, puncta formation, and depolymerization/disorganization of MTs, indicating a likely role for AGPs in cortical MT organization. beta-Yariv treatment also resulted in the formation of thicker actin filaments, indicating a role for AGPs in actin polymerization. Similarly, amiprophosmethyl and cytochalasin-D treatments resulted in relocalization of LeAGP-1 on Hechtian strands and indicate roles for MTs and F-actin in AGP organization at the cell surface and in Hechtian strands. Collectively, these studies indicate that glycosylphosphatidylinositol-anchored AGPs function to link the plasma membrane to the cytoskeleton.